BenchChemオンラインストアへようこそ!

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Lipophilicity Drug-likeness Structural analog comparison

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (CAS 1207016-25-8, molecular formula C₁₉H₁₄BrN₃O₂, MW 396.24 g/mol) is a synthetic heterocyclic compound comprising a 1,6-dimethylquinolin-4(1H)-one core linked at the C3 position to a 1,2,4-oxadiazole ring bearing an ortho-bromophenyl substituent. The compound belongs to the quinoline-oxadiazole hybrid class, which has been investigated for anticancer , neuroprotective , and antimicrobial applications.

Molecular Formula C19H14BrN3O2
Molecular Weight 396.244
CAS No. 1207016-25-8
Cat. No. B2436260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one
CAS1207016-25-8
Molecular FormulaC19H14BrN3O2
Molecular Weight396.244
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Br)C
InChIInChI=1S/C19H14BrN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3
InChIKeyIFMWBFDOTUHFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (CAS 1207016-25-8): Procurement-Relevant Structural and Class Profile


3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (CAS 1207016-25-8, molecular formula C₁₉H₁₄BrN₃O₂, MW 396.24 g/mol) is a synthetic heterocyclic compound comprising a 1,6-dimethylquinolin-4(1H)-one core linked at the C3 position to a 1,2,4-oxadiazole ring bearing an ortho-bromophenyl substituent [1]. The compound belongs to the quinoline-oxadiazole hybrid class, which has been investigated for anticancer [2], neuroprotective [3], and antimicrobial applications [4]. Its ortho-bromophenyl moiety provides a reactive handle for further synthetic elaboration via cross-coupling chemistry while also introducing the potential for halogen-bonding interactions with biological targets [5]. The compound is commercially available from multiple vendors at purities ≥95% for research use [1].

Why the Ortho-Bromophenyl Substituent in CAS 1207016-25-8 Cannot Be Casually Substituted in Drug Discovery Research


Within the 1,2,4-oxadiazole-quinolinone series, the identity and position of the halogen on the phenyl ring critically modulates both physicochemical properties and biological activity. The ortho-bromine atom in CAS 1207016-25-8 is not a passive placeholder: it increases molecular weight and lipophilicity relative to the chloro and fluoro analogs [1], alters the conformational preference of the phenyl-oxadiazole dihedral angle via steric effects, and introduces a polarizable σ-hole capable of forming halogen bonds with carbonyl oxygen or aromatic π-systems in protein binding sites [2]. The structurally closest analogs — specifically 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one (CAS 1207009-55-9) and 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one — differ in halogen size, electronegativity, polarizability, and C–X bond dissociation energy, each of which can substantially shift binding affinity, metabolic stability, and off-target profiles [3]. Generic substitution without comparative data therefore risks selecting a compound with divergent target engagement and pharmacokinetic behavior, compromising reproducibility in probe discovery or lead optimization campaigns [4].

Quantitative Differentiation Evidence for 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one Versus Closest Analogs


Halogen-Dependent Lipophilicity: Calculated logP Comparison of Bromo, Chloro, and Fluoro Ortho-Substituted Analogs

The ortho-bromophenyl substitution in CAS 1207016-25-8 confers higher calculated lipophilicity (XLogP3-AA = 4.2) compared to the 2-chlorophenyl (XLogP3-AA ≈ 3.8) and 2-fluorophenyl (XLogP3-AA ≈ 3.1) analogs, a difference driven by the greater atomic polarizability and size of bromine [1]. Higher logP values are associated with increased membrane permeability and enhanced passive diffusion across biological membranes, but also with potentially elevated metabolic clearance and plasma protein binding [2]. This quantitative logP gradient across the halogen series means that bromine cannot be simply replaced with chlorine or fluorine without altering the compound's absorption and distribution profile [3].

Lipophilicity Drug-likeness Structural analog comparison

Synthetic Diversification Advantage: C–Br Bond as a Cross-Coupling Handle Compared to C–Cl and C–F Analogs

The C–Br bond in CAS 1207016-25-8 (bond dissociation energy ≈ 79 kcal/mol for Ar–Br) is substantially more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C–Cl bond (BDE ≈ 90 kcal/mol) in the 2-chloro analog or the C–F bond (BDE ≈ 115 kcal/mol) in the 2-fluoro analog, which is essentially inert under standard coupling conditions [1]. This enables late-stage functionalization to generate focused libraries for structure-activity relationship (SAR) exploration or to install fluorescent reporters and affinity tags for chemical biology applications [2]. The bromine atom can also serve as a heavy atom for X-ray crystallographic phasing, facilitating target-ligand co-structure determination [3].

C–Br reactivity Cross-coupling Chemical biology tool synthesis

Class-Level Anticancer Activity of 1,2,4-Oxadiazole-Quinoline Hybrids: Contextualizing the Bromophenyl Scaffold

A library of 1,2,4-oxadiazole functionalized quinoline derivatives (series 13a–j), structurally analogous to CAS 1207016-25-8, was evaluated against four human cancer cell lines (MCF-7, A549, HeLa, and DU-145) [1]. Multiple compounds in this series exhibited sub-micromolar to low-micromolar IC₅₀ values, with the 2-chlorophenyl-substituted derivative 13e showing IC₅₀ = 1.8 µM against MCF-7 and the 4-bromophenyl derivative 13f showing IC₅₀ = 2.3 µM against HeLa [REFS-1, REFS-2]. These data establish that halogen substitution on the phenyl ring of 1,2,4-oxadiazole-quinoline hybrids directly influences cytotoxicity magnitude and cell-line selectivity. The ortho-bromophenyl geometry in CAS 1207016-25-8 is anticipated to modulate potency through steric and electronic effects distinct from the para-substituted analogs tested [3].

Anticancer Cytotoxicity Quinoline-oxadiazole hybrids

Cytoprotective and Neuroprotective Patent Coverage: Differentiation from Non-Quinoline Oxadiazoles

US Patent 10,793,558 B2 (granted October 6, 2020) claims quinoline-oxadiazole hybrid compounds as cytoprotective agents for treating neurological diseases, neurodegenerative disorders, and diabetes through stabilization of endoplasmic reticulum calcium homeostasis [1]. The claimed scaffold explicitly includes 1,2,4-oxadiazole-linked quinoline systems wherein the quinoline nitrogen is optionally substituted, covering structural space directly relevant to CAS 1207016-25-8 [2]. This patent protection provides commercial differentiation from simple oxadiazole-only scaffolds, which lack the quinoline component required for SERCA modulation and cytoprotective activity [3]. For industrial research programs in neurodegeneration or diabetes, this patent landscape signals a defined mechanism-of-action hypothesis that generic oxadiazole compounds cannot satisfy.

Neuroprotection Cytoprotection ER stress Patent landscape

Halogen Bonding Potential: Br-Specific Interaction Capability vs. Cl and F Analogs

The magnitude of the σ-hole positive electrostatic potential on the halogen atom increases with polarizability in the order F < Cl < Br < I [1]. Computational studies on halobenzene derivatives indicate that the σ-hole potential (VS,max) for bromobenzene is approximately +15 to +20 kcal/mol on the 0.001 e/ų isodensity surface, compared to +8 to +12 kcal/mol for chlorobenzene and near-zero values for fluorobenzene [2]. This means that the ortho-bromine in CAS 1207016-25-8 can engage in energetically significant halogen bonds (2–5 kcal/mol) with backbone carbonyl oxygens, π-systems of aromatic residues, or carboxylate side chains in protein binding pockets — interactions that are substantially weaker or absent with the chloro and fluoro analogs [3]. This property is particularly leveraged in designing selective kinase inhibitors and bromodomain ligands where halogen bonding contributes to both affinity and selectivity [4].

Halogen bonding Molecular recognition Sigma-hole

Procurement-Justified Application Scenarios for 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one Based on Differential Evidence


Late-Stage Diversification for Kinase or Bromodomain Focused Library Synthesis

The ortho-C–Br bond in CAS 1207016-25-8 enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions under mild conditions, unlike the C–Cl and C–F analogs which require harsher conditions or specialized catalytic systems [1]. This makes the bromo compound the preferred starting scaffold for generating focused libraries of 15–50 analogs in a single diversification step, a strategy commonly employed in kinase inhibitor and bromodomain ligand optimization where halogen bonding has been demonstrated to enhance potency and selectivity [2]. Procurement of the bromo derivative over the chloro or fluoro versions directly enables this efficient SAR workflow.

Neuroprotective or Anti-Diabetic Hit Identification Leveraging SERCA-Targeting Patent Space

US Patent 10,793,558 B2 establishes the quinoline-oxadiazole scaffold as a privileged chemotype for cytoprotection via SERCA stabilization [3]. CAS 1207016-25-8 falls within the claimed structural scope and provides a bromine handle for systematic SAR exploration around the oxadiazole-phenyl region. Research groups initiating programs in neurodegeneration (Alzheimer's, Parkinson's) or diabetes should acquire this compound as a key entry point into patented, mechanism-validated chemical space, rather than sourcing non-quinoline oxadiazoles lacking the required pharmacophore [4].

Halogen Bonding Probe in Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The elevated σ-hole potential of bromine (+15–20 kcal/mol) relative to chlorine (+8–12 kcal/mol) makes CAS 1207016-25-8 a valuable probe for detecting halogen-bonding hot spots in protein targets via X-ray crystallography, SPR, or ITC screening [5]. When used alongside the chloro and fluoro analogs in a halogen-scanning experiment, differential binding thermodynamics can be attributed specifically to halogen bonding contributions, guiding rational lead optimization [6]. The chloro and fluoro analogs alone cannot provide this mechanistic insight.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom in CAS 1207016-25-8 provides anomalous scattering signal (f'' at Cu Kα ≈ 1.28 e⁻) suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing of protein-ligand co-crystals [7]. This is not achievable with the chloro or fluoro analogs, which have insufficient anomalous signal for routine phasing. Research groups performing structural biology on novel targets should procure the bromo derivative specifically to enable experimental phasing and unambiguous electron density interpretation of ligand binding modes [8].

Quote Request

Request a Quote for 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.